Antibacterial Activity Against *S. aureus*: Nanaomycin C vs. Nanaomycin A
In a direct head-to-head comparison using the agar dilution method, nanaomycin C (MIC = 6.3 µg/mL) was found to be significantly less potent than its parent compound, nanaomycin A (MIC = 3.9 µg/mL), against the reference strain *Staphylococcus aureus* FDA 209P [1]. This nearly two-fold difference in minimal inhibitory concentration is a critical differentiator for projects targeting this organism.
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 6.3 µg/mL |
| Comparator Or Baseline | Nanaomycin A: 3.9 µg/mL |
| Quantified Difference | Nanaomycin C is approximately 1.6-fold less potent than Nanaomycin A |
| Conditions | Agar dilution method using nutrient agar (pH 7.0) at 37°C for 2 days against *Staphylococcus aureus* FDA 209P. |
Why This Matters
This quantitative difference directly informs researchers that nanaomycin C is a less potent starting point for anti-staphylococcal drug development than nanaomycin A, but its distinct chemical structure (the amide) may offer different pharmacological properties or serve as a unique synthetic intermediate.
- [1] Omura, S., Tanaka, H., Awaya, J., & Hata, T. (1980). U.S. Patent No. 4,196,266. Washington, DC: U.S. Patent and Trademark Office. View Source
